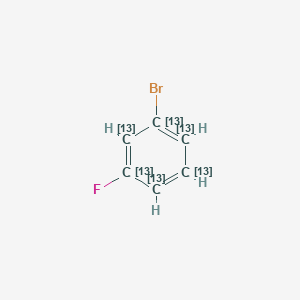
3-Bromofluorobenzene-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromofluorobenzene-13C6 is a compound where the benzene ring is substituted with both bromine and fluorine atoms, and it is labeled with carbon-13 isotopes. This compound is primarily used in scientific research, particularly in the field of isotopic labeling, which helps in tracing and quantifying molecular interactions and transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromofluorobenzene-13C6 typically involves the bromination of fluorobenzene. The process can be carried out under acidic conditions using bromine as the brominating agent. The reaction is usually performed at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to achieve high yield and purity. The use of carbon-13 labeled precursors is essential for producing the isotopically labeled compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromofluorobenzene-13C6 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fluorobenzenes, while oxidation can produce fluorinated benzoic acids.
Scientific Research Applications
3-Bromofluorobenzene-13C6 has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Helps in studying metabolic pathways by tracking the labeled carbon atoms.
Medicine: Used in drug development to understand the pharmacokinetics and metabolism of pharmaceuticals.
Industry: Employed in the synthesis of complex organic molecules and materials science research.
Mechanism of Action
The mechanism of action of 3-Bromofluorobenzene-13C6 involves its interaction with various molecular targets depending on the specific application. In isotopic labeling studies, the carbon-13 atoms serve as tracers, allowing researchers to follow the compound’s transformation and interactions within a system. The pathways involved include metabolic processes and chemical reactions where the labeled compound participates.
Comparison with Similar Compounds
Similar Compounds
3-Bromofluorobenzene: The non-labeled version of the compound.
3-Fluorobromobenzene: Another name for the same compound.
3-Fluorophenyl bromide: A synonym for 3-Bromofluorobenzene.
Uniqueness
The uniqueness of 3-Bromofluorobenzene-13C6 lies in its isotopic labeling with carbon-13, which makes it particularly valuable for research applications that require precise tracking and quantification of molecular interactions. This isotopic labeling distinguishes it from its non-labeled counterparts and enhances its utility in various scientific fields.
Properties
Molecular Formula |
C6H4BrF |
|---|---|
Molecular Weight |
180.95 g/mol |
IUPAC Name |
3-bromo-1-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
InChI |
InChI=1S/C6H4BrF/c7-5-2-1-3-6(8)4-5/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
QDFKKJYEIFBEFC-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13C](=[13CH]1)Br)F |
Canonical SMILES |
C1=CC(=CC(=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















